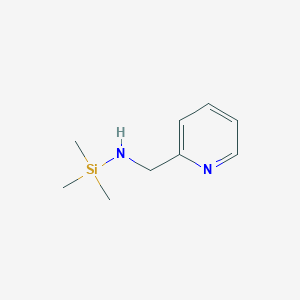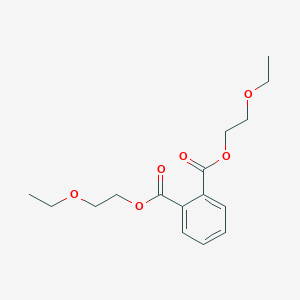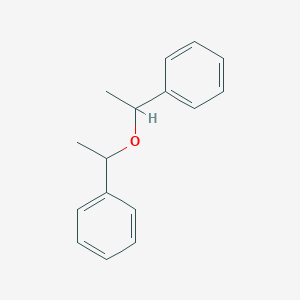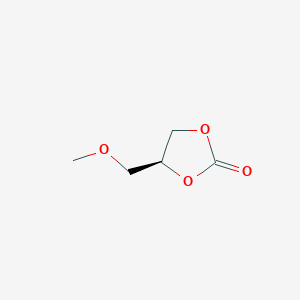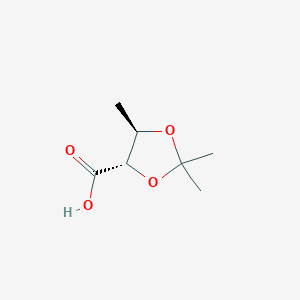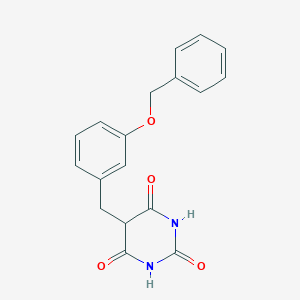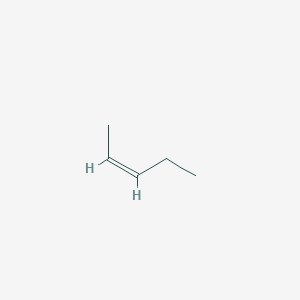
cis-2-PENTENO
Descripción general
Descripción
cis-2-Pentene: is an organic compound with the molecular formula C5H10 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The “cis” configuration indicates that the two substituents on the double bond are on the same side, which affects the compound’s physical and chemical properties. cis-2-Pentene is a colorless liquid with a distinct odor and is used in various chemical synthesis processes.
Aplicaciones Científicas De Investigación
cis-2-Pentene has various applications in scientific research:
Chemistry: It is used as a substrate in studies involving catalytic reactions and mechanisms. For example, it is used to study the adsorption on metal surfaces like palladium.
Biology: cis-2-Pentene is used in enzymatic studies, such as those involving toluene dioxygenase from Pseudomonas putida, to understand enzyme-substrate interactions.
Industry: It is utilized in the production of synthetic rubber and other polymers through polymerization processes.
Mecanismo De Acción
Target of Action
cis-2-Pentene, a type of alkene, primarily targets the carbon-carbon double bond in organic compounds . This double bond is a region of high electron density, making it susceptible to attack by electrophiles .
Mode of Action
cis-2-Pentene, like other alkenes, undergoes addition reactions at the site of the carbon-carbon double bond . This is due to the ‘pi’ bond of the double bond being weaker than the ‘sigma’ bond, making it more reactive . The compound can participate in various reactions such as alkylations and additions .
Biochemical Pathways
cis-2-Pentene can act as a substrate during the toluene dioxygenase catalyzed oxidation reaction, which is isolated from Pseudomonas putida F1 . This suggests that it may play a role in certain microbial metabolic pathways.
Pharmacokinetics
It’s known that the compound is insoluble in water , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The reactivity of cis-2-Pentene can lead to various outcomes depending on the reaction conditions and the presence of other reactants. For instance, in the presence of a strong oxidizer, it may react vigorously . Reducing agents can react exothermically with cis-2-Pentene to release gaseous hydrogen .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of cis-2-Pentene. For example, it is highly flammable and reacts vigorously with strong oxidizers . Therefore, the presence of heat or ignition sources could trigger a reaction. Additionally, the compound’s reactivity may be influenced by the presence of other substances in its environment .
Análisis Bioquímico
Biochemical Properties
cis-2-Pentene acts as a substrate during the toluene dioxygenase isolated from Pseudomonas putida F1 catalyzed oxidation reaction . This suggests that it interacts with the enzyme toluene dioxygenase, which catalyzes its oxidation.
Molecular Mechanism
The molecular mechanism of cis-2-Pentene primarily involves its role as a substrate in enzymatic reactions. For instance, in the presence of toluene dioxygenase, cis-2-Pentene undergoes oxidation
Temporal Effects in Laboratory Settings
It is known that cis-2-Pentene is a highly flammable compound with a low flash point , indicating that it may degrade rapidly under certain conditions.
Metabolic Pathways
cis-2-Pentene is involved in the metabolic pathway of olefin metathesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Dehydrohalogenation of 2-Pentyl Halides: One common method to synthesize cis-2-Pentene is through the dehydrohalogenation of 2-pentyl halides using a strong base such as potassium hydroxide in ethanol. The reaction proceeds via an elimination mechanism, resulting in the formation of the double bond.
Partial Hydrogenation of 2-Pentyne: Another method involves the partial hydrogenation of 2-pentyne using a Lindlar catalyst. This selective hydrogenation process converts the triple bond to a double bond, yielding cis-2-Pentene.
Industrial Production Methods: In industrial settings, cis-2-Pentene can be produced through the catalytic cracking of hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like cis-2-Pentene, using a catalyst at high temperatures.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: cis-2-Pentene can undergo oxidation reactions to form various products. For example, it can be oxidized to form epoxides using peroxycarboxylic acids such as meta-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to form pentane using hydrogen gas in the presence of a metal catalyst like palladium.
Addition Reactions: cis-2-Pentene readily undergoes addition reactions due to the presence of the double bond. For instance, it can react with halogens like bromine to form dibromoalkanes.
Polymerization: Under certain conditions, cis-2-Pentene can undergo polymerization to form polyalkenes.
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid, in an appropriate solvent like chloroform.
Reduction: Hydrogen gas with a palladium catalyst.
Addition: Halogens like bromine in an inert solvent such as carbon tetrachloride.
Major Products:
Epoxides: from oxidation.
Pentane: from reduction.
Dibromoalkanes: from halogen addition.
Comparación Con Compuestos Similares
trans-2-Pentene: The trans isomer of 2-pentene, where the substituents are on opposite sides of the double bond.
1-Pentene: An isomer with the double bond at the first carbon.
2-Methyl-2-butene: A branched isomer with a similar structure but different substituent arrangement.
Comparison:
cis-2-Pentene vs. trans-2-Pentene: The cis isomer has a higher boiling point due to the dipole moment created by the substituents on the same side, whereas the trans isomer has a lower boiling point due to the lack of a net dipole moment.
cis-2-Pentene vs. 1-Pentene: 1-Pentene has the double bond at the terminal position, making it more reactive in certain addition reactions compared to the internal double bond in cis-2-Pentene.
cis-2-Pentene vs. 2-Methyl-2-butene: The branched structure of 2-Methyl-2-butene results in different physical properties and reactivity compared to the linear structure of cis-2-Pentene.
Propiedades
IUPAC Name |
(Z)-pent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10/c1-3-5-4-2/h3,5H,4H2,1-2H3/b5-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMOXUPEWRXHJS-HYXAFXHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10 | |
| Record name | 2-PENTENE, (Z)- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891269 | |
| Record name | (2Z)-2-Pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-pentene, (z)- appears as a colorless liquid with a hydrocarbon odor. Usually found as a technical grade consisting of a mixture of isomers. Insoluble in water. Used as a solvent in organic synthesis and as a polymerization inhibitor., Liquid, Colorless liquid; Technical product usually a mixture of isomers; [CAMEO] | |
| Record name | 2-PENTENE, (Z)- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hydrocarbons, C5-unsatd. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | cis-2-Pentene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4436 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
36.9 °C | |
| Record name | CIS-2-PENTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5725 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
less than -4 °F (NFPA, 2010), BELOW -4 °F (BELOW -20 °C) (CLOSED CUP) | |
| Record name | 2-PENTENE, (Z)- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CIS-2-PENTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5725 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 203 mg/l @ 25 °C, Soluble in benzene; miscible in ethanol and ethyl ether | |
| Record name | CIS-2-PENTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5725 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.6556 @ 20 °C/4 °C, Density: 0.6503 @ 20 °C/4 °C; 0.5824 @ 80 °C/4 °C; 0.6392 @ 30 °C/4 °C; 0.6170 @ 0 °C/4 °C | |
| Record name | CIS-2-PENTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5725 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
2.4 (Air= 1) | |
| Record name | CIS-2-PENTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5725 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
495.0 [mmHg], 4.95X10+2 mm Hg @ 25 °C | |
| Record name | cis-2-Pentene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4436 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CIS-2-PENTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5725 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
627-20-3, 109-68-2, 68956-55-8 | |
| Record name | 2-PENTENE, (Z)- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18048 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | cis-2-Pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-2-Pentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pentene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pentene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pentene, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrocarbons, C5-unsatd. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2Z)-2-Pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrocarbons, C5-unsatd. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Z)-pent-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pent-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PENTENE, (2Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54UR3XZ4FC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CIS-2-PENTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5725 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-151.4 °C | |
| Record name | CIS-2-PENTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5725 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cis-2-pentene?
A1: cis-2-Pentene has the molecular formula C5H10 and a molecular weight of 70.13 g/mol.
Q2: What are the key spectroscopic characteristics of cis-2-pentene?
A2: While specific spectroscopic data isn't provided in the abstracts, researchers commonly use techniques like gas chromatography-mass spectrometry (GC/MS) [, ] and nuclear magnetic resonance (NMR) spectroscopy [] to characterize and identify cis-2-pentene. Infrared (IR) spectroscopy [] can also provide valuable information about its functional groups.
Q3: How does the structure of cis-2-pentene influence its reactivity?
A3: The cis configuration of the double bond in cis-2-pentene significantly impacts its reactivity. For instance, it exhibits different reactivity compared to trans-2-pentene in polymerization reactions using specific catalysts []. Additionally, studies on the thermal decomposition of poly(sec-amyl methacrylate) suggest that the cis configuration affects the composition ratio of pentene isomers formed during the decomposition process [].
Q4: What is the role of cis-2-pentene in catalytic reactions, and what are some examples?
A4: cis-2-Pentene can act as both a reactant and a product in various catalytic reactions, including:
- Olefin Metathesis: cis-2-Pentene undergoes metathesis reactions in the presence of tungsten-based catalysts, leading to the formation of other olefins like cis-2-butene and cis-2-hexene [].
- Isomerization: cis-2-Pentene can be isomerized to trans-2-pentene and 1-pentene, a process influenced by catalysts like nickel complexes [, ], and potentially involving radical mechanisms [, ].
- Hydrogenation: cis-2-Pentene can be hydrogenated to form pentane, with the reaction rate being influenced by catalyst choice and reaction conditions [, ].
Q5: How does the presence of other molecules affect the reactivity of cis-2-pentene?
A5: The reactivity of cis-2-pentene can be significantly altered by the presence of other molecules, as seen in the following examples:
- Radical Scavengers: In photolysis experiments, hydrogen sulfide acts as a radical scavenger, selectively reacting with alkyl radicals but not with hydrogen atoms that add to the double bond of cis-2-pentene [].
- Oxygen: Molecular oxygen plays a role in the reaction of oxygen atoms with cis-2-pentene, leading to the formation of products like acetaldehyde, propanal, methanol, and ethanol [].
- Metal Catalysts and Additives: The presence of heavy metal catalysts like platinum and palladium, along with additives like tin(II) chloride, significantly influences the isomerization and hydrogenation activity and selectivity of cis-2-pentene [, , ].
Q6: How is computational chemistry used to study cis-2-pentene?
A6: Researchers utilize computational chemistry to study the interaction of cis-2-pentene with metal nanoclusters, as demonstrated in a study investigating the hydrogenation of 1-pentyne using palladium nanoclusters []. By calculating binding energies, these simulations provide insights into the activity and selectivity of different-sized palladium nanoclusters towards the adsorption and desorption of cis-2-pentene and other related molecules.
Q7: What analytical techniques are employed to study reactions involving cis-2-pentene?
A7: Various analytical techniques are used to study reactions involving cis-2-pentene, including:
- Gas Chromatography: Used extensively to separate and quantify cis-2-pentene and other reaction products in various studies, including thermal decomposition, photolysis, and hydrogenation [, , , , , , , ].
- Mass Spectrometry: Often coupled with gas chromatography (GC/MS) for the identification and quantification of reaction products [, , ].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed to analyze the structure of polymers formed using cis-2-pentene as a monomer and characterize catalyst systems [, ].
Q8: What are the environmental concerns and management strategies related to cis-2-pentene?
A8: cis-2-Pentene is a volatile organic compound (VOC), and its release into the atmosphere can contribute to air pollution []. Strategies to mitigate its environmental impact include optimizing industrial processes to minimize emissions and implementing proper waste management techniques. Further research on its environmental fate and potential for biodegradation is crucial for developing effective environmental protection strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


